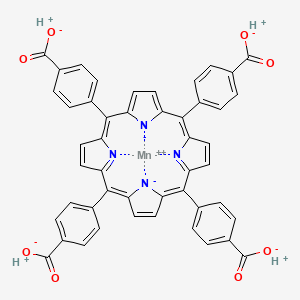

Mn-TCPP

Description

Structure

2D Structure

Properties

Molecular Formula |

C48H28MnN4O8 |

|---|---|

Molecular Weight |

843.7 g/mol |

IUPAC Name |

hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |

InChI |

InChI=1S/C48H30N4O8.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |

InChI Key |

RLBVUQKTGBHUFL-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Synthetic Methodologies for Mn Tcpp and Its Derivatives

Precursor Synthesis: Tetrakis(4-carboxyphenyl)porphyrin (H₂TCPP)

The foundational step in synthesizing Mn-TCPP is the creation of the organic ligand, H₂TCPP. This involves the formation of the porphyrin macrocycle from simpler precursors.

The synthesis of the meso-substituted porphyrin, H₂TCPP, is typically achieved through the condensation of pyrrole (B145914) with an appropriate benzaldehyde (B42025) derivative. Two of the most established methods for this reaction are the Lindsey synthesis and the Adler-Longo method. nih.gov

The Lindsey synthesis is a two-step, one-flask methodology that offers high yields under mild, room temperature conditions. chem-station.comnih.gov This method involves the acid-catalyzed condensation of pyrrole and an aldehyde at high dilution to form the porphyrinogen, which is then oxidized to the porphyrin. chem-station.comworldscientific.com The use of high dilution is crucial to minimize the formation of unwanted pyrrole oligomers. chem-station.com The success of the Lindsey method relies on several factors, including the development of efficient routes to dipyrromethanes and the identification of suitable acid catalysts that prevent scrambling of reactants. nih.govacs.org

Alternatively, the Adler-Longo method is a one-step process that utilizes a carboxylic acid, such as propionic or acetic acid, as the solvent and is conducted at elevated temperatures (around 141°C) under aerobic conditions. nih.gov While simpler in execution, this method often results in lower yields (10-30%) and the formation of tar-like byproducts, which can complicate the purification process. nih.gov A common approach involves refluxing equimolar amounts of pyrrole and an aldehyde, such as terephthalaldehydic acid, in an excess of propionic acid. wpi.edu

A general reaction for the synthesis of a meso-tetrasubstituted porphyrin is the condensation of pyrrole with an aldehyde. wpi.edu For H₂TCPP, the aldehyde used is typically a derivative of benzaldehyde with a protected or unprotected carboxylic acid group at the para position.

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lindsey Synthesis | Room temperature, high dilution, acid catalyst, two-step (condensation then oxidation) | Higher yields (10-60%), mild conditions, rational access to complex porphyrins nih.govnih.gov | Requires high dilution, can be a two-step process chem-station.com |

| Adler-Longo Method | High temperature (~141°C), propionic or acetic acid solvent, one-step | Simpler one-pot procedure nih.gov | Lower yields (10-30%), formation of tar-like byproducts, difficult purification nih.gov |

To improve solubility in organic solvents during synthesis and purification, the carboxylic acid groups of the benzaldehyde precursor are often protected as esters. A common precursor is 4-carbomethoxybenzaldehyde, which upon reaction with pyrrole, yields 5,10,15,20-tetrakis(4-methoxycarbonylphenyl) porphyrin (H₂TCPP-OMe). nih.govthno.org

The synthesis of H₂TCPP-OMe can be achieved by refluxing 4-carbomethoxybenzaldehyde and pyrrole in propionic acid. nih.govthno.org After the porphyrin macrocycle is formed and purified, the methyl ester groups are hydrolyzed to the corresponding carboxylic acids to yield the final H₂TCPP ligand. This demethylation is typically carried out by treating the H₂TCPP-OMe with a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent mixture like THF and methanol. thno.orgrsc.org The reaction is usually stirred at room temperature for several hours, after which the solution is acidified to precipitate the H₂TCPP. rsc.org

Manganese Metalation Procedures

Once the H₂TCPP ligand has been synthesized and purified, the next step is the insertion of a manganese ion into the center of the porphyrin ring.

The insertion of manganese into the porphyrin core is a metalation reaction that typically involves heating the free-base porphyrin (H₂TCPP) with a manganese(II) salt in a high-boiling point solvent. A common method involves reacting H₂TCPP with a manganese salt, such as manganese(II) chloride (MnCl₂), in a solvent like dimethylformamide (DMF) at an elevated temperature. thno.orgnih.gov The manganese ion coordinates with the four nitrogen atoms of the porphyrin macrocycle, displacing the two protons from the core. The manganese in the final this compound complex is typically in the +3 oxidation state. mdpi.comnih.gov

The general process for metalation is as follows:

The H₂TCPP ligand is dissolved in a suitable solvent, such as DMF.

An excess of a manganese salt (e.g., MnCl₂·4H₂O) is added to the solution. thno.org

The mixture is heated to reflux for several hours to facilitate the insertion of the manganese ion.

The progress of the reaction can be monitored using techniques like UV-visible spectroscopy. A successful metalation is indicated by a red shift in the Soret band of the porphyrin. nih.gov

The efficiency of the manganese insertion can be influenced by several factors, including the choice of solvent, temperature, reaction time, and the manganese source. High-boiling point solvents like DMF are often used to provide the necessary thermal energy for the reaction to proceed. nih.gov The use of an excess of the manganese salt helps to drive the reaction to completion. The reaction time is also a critical parameter that needs to be optimized to ensure complete metalation without causing degradation of the porphyrin.

| Parameter | Condition | Purpose |

|---|---|---|

| Manganese Source | Manganese(II) chloride (MnCl₂·4H₂O) thno.org | Provides the manganese ion for insertion into the porphyrin core. |

| Solvent | Dimethylformamide (DMF) thno.orgnih.gov | High-boiling point solvent to facilitate the reaction at elevated temperatures. |

| Temperature | Reflux thno.org | Provides the necessary activation energy for the metalation reaction. |

| Reaction Time | Several hours nih.gov | Ensures the completion of the metalation process. |

Synthesis of this compound-Based Metal-Organic Frameworks (MOFs)

This compound is a versatile building block, or "linker," for the construction of metal-organic frameworks (MOFs). thno.org These are porous, crystalline materials formed by the coordination of metal ions or clusters with organic ligands.

The synthesis of this compound-based MOFs is commonly achieved through solvothermal or hydrothermal methods. nih.govnih.gov In a typical solvothermal synthesis, this compound and a metal salt (which will form the nodes of the MOF) are dissolved in a solvent, often DMF, and heated in a sealed container for a specific period. nih.govvistas.ac.in For instance, a zirconium-based this compound MOF can be synthesized by reacting this compound with zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in DMF at 90°C for 5 hours. nih.gov Similarly, hafnium-based this compound MOFs have been prepared using a one-pot hydrothermal method with this compound and a hafnium source in a DMF solution at 65°C for 48 hours. nih.gov

The properties of the resulting MOF, such as particle size and morphology, can be influenced by reaction parameters like temperature and reactant concentrations. nih.gov The successful incorporation of this compound into the MOF structure can be confirmed by various analytical techniques, including UV-visible absorption spectroscopy and energy-dispersive X-ray spectroscopy (EDX) elemental mapping. thno.org

Solvothermal Synthesis Techniques Utilizing this compound as a Bridging Ligand

Solvothermal synthesis is a prevalent method for the preparation of crystalline MOFs, where reactions are carried out in a closed vessel under controlled temperature and pressure. In the context of this compound-based MOFs, this technique utilizes the this compound molecule as a multitopic organic linker, or a bridging ligand, that coordinates with metal ions or clusters to form a porous three-dimensional network.

The synthesis of the this compound ligand itself is a precursor to its use in MOF construction. A common route involves the initial synthesis of 5,10,15,20-tetrakis(4-methoxycarbonylphenyl) porphyrin (H₂TCPP-OMe) through a reflux reaction of 4-carbomethoxybenzaldehyde and pyrrole in propionic acid. Subsequently, manganese is inserted into the porphyrin core by reacting H₂TCPP-OMe with a manganese salt, such as manganese(II) chloride (MnCl₂·4H₂O), followed by demethylation to yield the final this compound ligand with carboxylic acid functional groups. nih.gov

Once the this compound ligand is obtained, it is reacted with a metal precursor in a suitable solvent, typically a high-boiling point solvent like N,N-dimethylformamide (DMF), under solvothermal conditions. The choice of metal node, solvent, temperature, and reaction time are critical parameters that influence the resulting MOF's structure and properties. For instance, a manganese porphyrin-based MOF, designated as Mn-MOF, has been synthesized through a solvothermal reaction between zirconyl chloride octahydrate (ZrOCl₂·8H₂O) and this compound in DMF at 90 °C for 5 hours. nih.gov This resulted in a MOF with a monomer molecular formula of Zr₆C₇₂H₄₅N₆O₁₂Mn₁.₅. nih.gov Similarly, hafnium-based this compound MOF nanoparticles (HMNMs) have been prepared via a one-pot hydrothermal method using this compound and hafnium chloride (HfCl₄) in a DMF solution containing formic acid at 65 °C for 48 hours. dovepress.com

The versatility of the solvothermal method allows for the incorporation of different metal nodes, leading to a variety of this compound based MOFs with distinct characteristics. The following table summarizes the solvothermal synthesis conditions for several this compound MOFs.

| MOF Designation | Metal Node Precursor | Solvent | Temperature (°C) | Time (h) | Resulting Morphology |

|---|---|---|---|---|---|

| Mn-MOF (PCN-224 type) | ZrOCl₂·8H₂O | DMF | 90 | 5 | Spherical-like nanoparticles (~70 nm) nih.gov |

| Hf-Mn-NMOF (HMNM) | HfCl₄ | DMF/Formic Acid | 65 | 48 | Nanoparticles dovepress.com |

| Cu-TCPP-Mn | Cu(NO₃)₂·3H₂O | DMF | 90 | Overnight | Sheet-like nanoparticles (~100 nm) thno.org |

Modular Assembly and Layer-by-Layer Deposition Strategies for MOF Construction

Modular assembly in the context of MOF synthesis refers to the bottom-up construction of framework materials from pre-designed molecular building blocks, namely the metal nodes and organic linkers. This approach allows for a high degree of control over the resulting structure and functionality. The self-assembly of porphyrin-based molecules, driven by non-covalent interactions such as hydrogen bonding, is a key aspect of forming supramolecular arrays which can be considered a form of modular assembly. capes.gov.brnih.gov

Layer-by-layer (LbL) deposition is a specific technique that embodies the principles of modular assembly for the construction of thin films of MOFs on a substrate, often referred to as surface-mounted MOFs (SURMOFs). nih.gov This method involves the sequential immersion of a functionalized substrate into solutions containing the metal precursor and the organic linker, with rinsing steps in between. nih.gov This process allows for precise control over the thickness and orientation of the resulting MOF film. researchgate.netkit.edu While specific examples of LbL deposition for this compound MOFs are not extensively detailed, the methodology has been successfully applied to other metalloporphyrin-based MOFs, such as those containing cobalt. researchgate.net The process for a generic M-TCPP MOF can be described as follows:

Substrate Functionalization: A suitable substrate (e.g., silicon wafer, quartz crystal microbalance) is functionalized with a self-assembled monolayer (SAM) that can coordinate with the metal nodes of the MOF.

Metal Ion Coordination: The functionalized substrate is immersed in a solution containing the metal precursor (e.g., a manganese salt). The metal ions coordinate to the SAM.

Rinsing: The substrate is rinsed with a pure solvent to remove any non-coordinated metal ions.

Ligand Coordination: The substrate is then immersed in a solution containing the this compound ligand. The this compound molecules coordinate to the surface-bound metal ions, forming the first layer of the MOF.

Rinsing: Another rinsing step is performed to remove excess ligand.

Cycle Repetition: Steps 2-5 are repeated in a cyclic manner to grow the MOF film layer by layer to the desired thickness.

This technique offers a high degree of control over film thickness and homogeneity, which is crucial for applications in sensing, catalysis, and membrane separations. nih.govresearchgate.net

Structural Regulation and Topology Control during MOF Formation (e.g., ligand modification with TCBPP)

The topology of a MOF, which describes the connectivity of its building blocks, is a critical determinant of its properties, including pore size, shape, and surface area. Structural regulation and topology control during the formation of this compound based MOFs can be achieved through several strategies, with ligand modification being a particularly effective approach.

A prominent example of this is the use of a modified porphyrin ligand, manganese tetrakis(4-carboxy-biphenyl)porphyrin (Mn-TCBPP), to synthesize a MOF with a different topology compared to that formed with this compound. nih.gov When this compound is reacted with Zr₆ clusters, it forms a MOF known as Mn-PCN-222, which exhibits a rod-shaped structure with one-dimensional hexagonal mesoporous channels. nih.gov However, by inserting a phenyl group into each of the four branches of the this compound ligand to create the longer Mn-TCBPP ligand, a new porphyrin-based MOF, designated Mn-CPM-99, is formed. nih.gov This modification in the ligand structure leads to a change in the resulting MOF's morphology to a concave quadrangular bipyramidal structure, with higher porosity and a larger specific surface area compared to Mn-PCN-222. nih.gov

This demonstrates that the rational design and functionalization of the porphyrin ligand can effectively tune the symmetry and connectivity, leading to the construction of MOFs with novel and predictable topologies. nih.gov Other strategies for topology control in porphyrinic MOFs include the use of anion templating, where the choice of the counteranion in the metal salt precursor influences the resulting network structure, and the control of reaction conditions such as temperature and solvent composition. acs.orgresearchsynergypress.com Mechanochemistry has also been shown to be a tool for controlling the polymorphism and topology transformation in porphyrinic zirconium MOFs. nih.govchemrxiv.org

The following table compares the structural features of MOFs synthesized with this compound and the modified ligand Mn-TCBPP.

| MOF Designation | Porphyrin Ligand | Metal Node | Morphology | Key Structural Feature |

|---|---|---|---|---|

| Mn-PCN-222 | This compound | Zr₆ cluster | Rod-shaped | 1D hexagonal mesoporous channels nih.gov |

| Mn-CPM-99 | Mn-TCBPP | Zr₆ cluster | Concave quadrangular bipyramidal | Higher porosity and larger specific surface area than Mn-PCN-222 nih.gov |

Preparation of this compound Hybrid Materials and Composites

Beyond the synthesis of pure this compound MOFs, there is significant interest in the preparation of hybrid materials and composites that combine the properties of this compound with other functional materials. These composites can exhibit synergistic effects, leading to enhanced performance in various applications. The synthetic strategies for these materials generally involve the integration of this compound or this compound-based MOFs with other components such as nanoparticles, polymers, or other framework materials.

Common approaches for the synthesis of nanoparticle/MOF composites can be broadly categorized into three main strategies: the "ship in a bottle" method, the "bottle around ship" method, and the one-step (or in situ) synthesis approach. mdpi.com

"Ship in a bottle" approach: This involves the encapsulation of pre-synthesized nanoparticles within the pores of a pre-existing MOF, or the synthesis of nanoparticles within the MOF's cavities from precursor molecules that have been diffused into the framework.

"Bottle around ship" approach: In this method, the MOF is constructed around pre-synthesized nanoparticles, which act as templates.

One-step synthesis: This approach involves the simultaneous formation of both the nanoparticles and the MOF in a single reaction vessel.

An example of a this compound composite is the immobilization of this compound onto silica-coated magnetic nanoparticles (Fe₃O₄/SiO₂). In this synthesis, the carboxylic acid groups of this compound are covalently linked to the hydroxyl groups on the surface of the silica-coated nanoparticles using a coupling agent. researchgate.net This results in a magnetic nanocatalyst that combines the catalytic activity of the this compound with the magnetic separability of the Fe₃O₄ core.

This compound can also be incorporated into polymer matrices to form composite materials. For instance, composites of L-Polylactide and manganese(III) chloride tetraphenylporphyrin (B126558) have been prepared by physically immobilizing the porphyrin within the polymer. researchgate.net Methods for this include dispersion in a polymer solution, joint dissolution of the polymer and porphyrin followed by film casting, or impregnation of a pre-formed polymer carrier with a porphyrin solution. researchgate.net

The following table provides examples of this compound hybrid materials and composites and their synthetic methods.

| Composite Material | Components | Synthetic Method | Key Feature |

|---|---|---|---|

| Fe₃O₄/SiO₂/Mn-TCPP | Silica-coated magnetic nanoparticles, this compound | Covalent grafting using a coupling agent researchgate.net | Magnetically separable catalyst |

| Polylactide/Mn-tetraphenylporphyrin | L-Polylactide, Manganese(III) chloride tetraphenylporphyrin | Physical immobilization (e.g., solution casting) researchgate.net | Biocompatible material with potential for medical applications |

| SiO₂/MnFe₂O₄/ZIF-8 | SiO₂/MnFe₂O₄ nanoparticles, ZIF-8 (a type of MOF) | Embedding SiO₂/MnFe₂O₄ within the ZIF-8 framework during its synthesis mdpi.com | Ternary magnetic nanocomposite with high surface area |

Advanced Characterization Techniques in Mn Tcpp Research

Spectroscopic Analysis of Electronic and Vibrational Properties

Spectroscopic methods are invaluable for probing the electronic transitions and molecular vibrations within Mn-TCPP, offering details about its bonding and coordination environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Ligand-to-Metal Charge Transfer Bands

UV-Vis spectroscopy is a widely used technique to study the electronic absorption properties of porphyrin derivatives like this compound. Porphyrins typically exhibit intense absorption bands in the visible and ultraviolet regions, arising from π-π* transitions within the porphyrin macrocycle. The most prominent band, known as the Soret band (or B band), is usually found in the near-UV region (around 400-500 nm), while weaker bands, called Q-bands, appear in the visible region (500-700 nm).

For this compound, the insertion of the manganese ion into the porphyrin core leads to distinct changes in the UV-Vis spectrum compared to the free base TCPP ligand. Research indicates that the Soret band of free base TCPP appears around 416 nm, accompanied by four Q-bands at approximately 513, 547, 590, and 645 nm. nih.govthno.org Upon complexation with manganese to form this compound, the Soret band typically undergoes a red shift (shift to longer wavelengths) and is observed at around 465 nm or 469 nm. nih.govthno.orgresearchsquare.com The Q-bands are also affected, often appearing as two less intense bands, for instance, at 564 nm and 597 nm, or 574 nm and 612 nm. nih.govthno.orgresearchsquare.com These spectral changes are indicative of the electronic interaction between the manganese ion and the porphyrin ligand, including potential ligand-to-metal charge transfer (LMCT) transitions. nih.govthno.org

The specific wavelengths of these bands can vary slightly depending on the solvent and the specific form of this compound (e.g., if it's incorporated into a metal-organic framework). thno.org The red-shift of the Soret band in this compound compared to free base TCPP is often attributed to the coordination of the manganese ion and potential aggregation effects when immobilized on a support material. researchsquare.com

Here is a table summarizing typical UV-Vis absorption data for TCPP and this compound:

| Compound | Soret Band (λmax, nm) | Q-bands (λmax, nm) |

| TCPP | ~416 | ~513, 547, 590, 645 |

| This compound | ~465 - 469 | ~564 & 597 or 574 & 612 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting and Bond Confirmation

FT-IR spectroscopy is a powerful technique for identifying functional groups and confirming the formation of specific bonds within a molecule by analyzing its vibrational modes. For this compound, FT-IR provides valuable information about the porphyrin ring vibrations, the presence of the carboxylic acid groups, and crucially, the coordination of the manganese ion to the nitrogen atoms of the porphyrin core.

Characteristic vibrational modes of the porphyrin macrocycle are observed in the FT-IR spectrum. The presence of the carboxylic acid groups in the TCPP ligand and this compound is typically confirmed by characteristic stretching vibrations of the C=O bond (around 1680-1700 cm⁻¹) and O-H stretching vibrations. Upon coordination of manganese, changes in the vibrations of the porphyrin ring and the carboxylic acid groups can be observed.

A key indicator of the successful complexation of manganese within the porphyrin ring is the appearance of a vibration peak assigned to the Mn-N bond. This peak is often observed around 1010 cm⁻¹. nih.govthno.orgnih.gov Additionally, the disappearance or significant weakening of the N-H stretching vibration peak, typically found around 963 cm⁻¹ in the free base TCPP, further confirms the coordination of the manganese ion to the porphyrin nitrogen atoms. nih.gov

FT-IR spectra can also provide evidence for the successful incorporation of this compound into composite materials, such as metal-organic frameworks (MOFs) or supported catalysts, by showing the characteristic peaks of both this compound and the support material. nih.govthno.orgnsmsi.irbohrium.comacademie-sciences.fr

Here is a table summarizing key FT-IR peaks and their assignments for TCPP and this compound:

| Functional Group/Bond | Approximate Wavenumber (cm⁻¹) | Assignment | Relevance to this compound |

| C=O (carboxylic acid) | ~1680 - 1700 | C=O stretching vibration | Present in TCPP and this compound |

| O-H (carboxylic acid) | Broad band, ~2500 - 3500 | O-H stretching vibration | Present in TCPP and this compound |

| N-H (pyrrole) | ~963 | N-H stretching vibration | Present in free base TCPP |

| Mn-N | ~1010 | Mn-N stretching vibration (metal-ligand) | Characteristic of this compound |

| Porphyrin ring | Various peaks | Vibrations of the porphyrin macrocycle | Present in TCPP and this compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structural Elucidation

NMR spectroscopy, particularly ¹H NMR, is a powerful technique for determining the molecular structure of organic compounds. While the paramagnetic nature of manganese in certain oxidation states can complicate NMR analysis of the metalloporphyrin itself, ¹H NMR is highly effective for confirming the structure of the organic ligand, TCPP, before metallation.

The ¹H NMR spectrum of TCPP shows characteristic signals corresponding to the protons of the porphyrin ring and the phenyl and carboxylic acid groups. Analysis of the chemical shifts, splitting patterns, and integration of these signals allows for the confirmation of the successful synthesis and purity of the TCPP ligand. nih.govthno.orgnih.govfrontiersin.orgrsc.org

For example, the pyrrole (B145914) protons of the free base porphyrin ring (N-H protons) typically appear as a singlet in the upfield region of the ¹H NMR spectrum. The aromatic protons of the phenyl rings and the β-pyrrole protons of the porphyrin macrocycle appear in the downfield region, with their specific chemical shifts and splitting patterns providing information about their electronic environment and connectivity. The protons of the carboxylic acid groups are also expected to give a signal, although their position can be sensitive to concentration and solvent.

While direct ¹H NMR of paramagnetic this compound can be challenging due to significant line broadening and shifting of signals, specialized NMR techniques or analysis of diamagnetic derivatives or precursors can provide indirect structural information about the metalloporphyrin. However, the primary application of NMR in the context of this compound research, as indicated by the search results, is the characterization of the TCPP ligand. nih.govthno.orgnih.govfrontiersin.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of Manganese

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly useful for confirming the presence of manganese, carbon, nitrogen, and oxygen, as well as determining the oxidation state of the manganese ion.

The XPS spectrum of this compound shows core level peaks corresponding to the constituent elements. The binding energies of these peaks are characteristic of each element and their chemical environment. By analyzing the peak positions and intensities, the elemental composition of the sample can be determined. nih.govthno.orgbohrium.comresearchgate.net

Crucially, XPS can provide information about the oxidation state of manganese. The Mn 2p core level spectrum is often used for this purpose. The Mn 2p3/2 and Mn 2p1/2 peaks exhibit characteristic binding energies depending on the oxidation state of manganese (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺). nih.govthno.orgmdpi.comharwellxps.guruazom.com Deconvolution of the Mn 2p spectrum can reveal the presence of multiple manganese oxidation states if they coexist in the sample. nih.govthno.org For example, peaks at approximately 638.5 eV, 639.7 eV, and 641.5 eV have been assigned to Mn²⁺, Mn³⁺, and Mn⁴⁺, respectively. nih.govthno.org

XPS analysis of other core levels, such as N 1s, can also provide insights into the chemical state of the nitrogen atoms in the porphyrin ring and their interaction with the manganese ion. researchgate.net

Here is a table summarizing typical XPS data for key elements in this compound:

| Element | Core Level | Typical Binding Energy Range (eV) | Information Provided |

| Mn | 2p3/2, 2p1/2 | ~635 - 645 | Presence and oxidation state of manganese |

| C | 1s | ~284 - 290 | Presence and bonding of carbon atoms |

| N | 1s | ~398 - 402 | Presence and chemical state of nitrogen |

| O | 1s | ~530 - 536 | Presence and bonding of oxygen atoms |

Note: Specific binding energies can vary depending on the chemical environment and instrument calibration.

Structural and Morphological Characterization

Understanding the solid-state structure and morphology of this compound is essential, especially when it is used in crystalline forms or incorporated into larger structures like MOFs.

Powder X-ray Diffraction (PXRD) for Crystallinity, Phase Identification, and Structural Motif Analysis

PXRD is a non-destructive technique used to analyze the crystallographic structure of powdered materials. It provides information about the crystallinity, phase purity, and the arrangement of atoms in the crystal lattice. For this compound, PXRD is employed to determine if the synthesized material is crystalline and to identify its specific crystallographic phase.

The PXRD pattern of a crystalline material consists of a series of sharp peaks at specific 2θ angles, which correspond to diffraction from different crystal planes. The positions and intensities of these peaks are characteristic of a particular crystal structure. By comparing the experimental PXRD pattern of this compound with simulated or reference patterns, its crystallographic phase can be identified. nih.govbohrium.comacademie-sciences.frresearchgate.netchemrxiv.org

PXRD is particularly important when this compound is used as a building block for metal-organic frameworks (MOFs). The PXRD pattern of the resulting MOF confirms its crystalline nature and can be compared to simulated patterns of proposed MOF structures to verify the successful formation of the desired framework and to analyze its structural motifs. nih.govbohrium.comresearchgate.netchemrxiv.org Changes in the PXRD pattern after incorporating this compound into a composite material can also indicate successful integration while preserving the underlying structure of the support material. academie-sciences.fr

The sharpness and intensity of the diffraction peaks in the PXRD pattern provide information about the degree of crystallinity of the sample. Highly crystalline materials exhibit sharp, well-defined peaks, while amorphous materials produce broad, diffuse patterns. nih.govresearchgate.net

Here is a table summarizing the type of information obtained from PXRD analysis of this compound:

| Information Type | How PXRD Provides Information |

| Crystallinity | Presence and sharpness of diffraction peaks |

| Phase Identification | Comparison of experimental pattern with reference/simulated patterns |

| Structural Motif Analysis | Analysis of peak positions and intensities in crystalline materials, especially in MOFs |

Electron Microscopy (SEM, TEM) for Morphology, Nanostructure, and Pore Architecture Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology, nanostructure, and pore architecture of this compound-based materials. These techniques provide direct images that reveal the size, shape, and arrangement of particles or crystalline structures.

TEM provides higher resolution images, allowing for detailed examination of the internal nanostructure and pore characteristics. For example, TEM images of Cu-TCPP-Mn nanodots, derived from a bimetallic MOF, revealed highly dispersed nanodots with a uniform size of approximately 20 nm after sonication, originating from larger sheet-like structures (~100 nm). researchgate.net The pore architecture within MOFs, such as the presence of 1D hexagonal mesoporous channels, can also be inferred or directly observed through high-resolution TEM, often in conjunction with information from gas adsorption studies. nih.govfrontiersin.orgtum.de The clean and homogeneous surfaces observed in SEM and TEM images of this compound MOFs can also serve as an indicator of successful synthesis and relative purity of the compounds. frontiersin.org

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping and Distribution within Materials

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a powerful technique for determining the elemental composition of a material and mapping the distribution of different elements within its structure. This is particularly valuable for confirming the successful incorporation of manganese and other constituent elements in this compound-based compounds and composite materials.

EDX analysis of metal-organic frameworks synthesized using this compound as a ligand consistently shows the presence of expected elements, including carbon (C), nitrogen (N), oxygen (O), and manganese (Mn), along with the metal node element, such as zirconium (Zr) in the case of Mn-PCN-222 and Mn-CPM-99. nih.govfrontiersin.orgnih.govthno.org Elemental mapping provides visual confirmation of the uniform distribution of these elements throughout the material, indicating a homogeneous composition at the micro- and nanoscale. nih.govfrontiersin.org This uniform distribution is crucial for applications where consistent properties across the material are required. The EDX spectra provide quantitative or semi-quantitative information on the elemental proportions, which can be used to verify the stoichiometry of the synthesized material. nih.govfrontiersin.org

Nitrogen Adsorption/Desorption Isotherms for Porosity and Specific Surface Area Determination

Nitrogen adsorption-desorption isotherms are a standard technique for characterizing the porous properties of materials, including their specific surface area, pore volume, and pore size distribution. This method is based on the physical adsorption of nitrogen gas onto the material's surface at a low temperature (typically 77 K).

The data obtained from nitrogen adsorption-desorption isotherms are commonly analyzed using the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area. tum.debohrium.comnjpas.com.nguniversallab.org The shape of the isotherm provides information about the type of porosity (e.g., microporous, mesoporous, or macroporous) and the nature of the gas-solid interaction. tum.deuniversallab.org Pore size distribution can be further analyzed using methods like the Barrett-Joyner-Halenda (BJH) method or Density Functional Theory (DFT). universallab.org

This compound-based MOFs often exhibit high porosity and large specific surface areas due to their extended framework structures. For example, a Mn(II)-MOF synthesized with mixed ligands including a manganese complex showed a BET surface area of 825.465 m²/g. njpas.com.ng Another study on Mn-PCN-222 reported a high BET surface area of 2013 m²/g. tum.de The isotherms for Mn-PCN-222 indicated both micro- and mesoporosity, with pore size distributions showing peaks at approximately 1.3 nm (assigned to 1D triangular microchannels) and 3.0 nm (assigned to hexagonal mesochannels). tum.de The presence of significant porosity and high surface area in this compound MOFs is directly relevant to their potential applications in gas storage, separation, and catalysis, where a large accessible surface is beneficial.

| Material | BET Surface Area (m²/g) | Pore Sizes (nm) | Notes | Source |

|---|---|---|---|---|

| Mn(II)-MOF | 825.465 | Not specified | Mixed ligand MOF | njpas.com.ng |

| Mn-PCN-222 | 2013 | ~1.3 (micropores), ~3.0 (mesopores) | Porphyrinic MOF with 1D channels | tum.de |

| Mn-CPM-99 | Larger than Mn-PCN-222 | Not specified | Modified porphyrinic MOF | frontiersin.org |

Advanced Spectroscopic Probes for Manganese Center Insights

Spectroscopic techniques provide detailed information about the electronic structure, oxidation state, spin state, and local coordination environment of the manganese ion within this compound and related materials.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Elucidating Manganese Spin States and Local Coordination Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique for studying species with unpaired electrons, making it ideal for investigating the paramagnetic manganese ion in this compound. The EPR spectrum provides information about the electronic spin state of the manganese ion and its local environment, including the symmetry and the nature of the coordinating ligands.

Manganese typically exists in several oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺), each with a characteristic number of unpaired electrons and thus distinct EPR signatures. Mn²⁺ (d⁵ configuration) is a high-spin S=5/2 system, which often gives rise to complex EPR spectra due to zero-field splitting (ZFS) and hyperfine interaction with the ⁵⁵Mn nucleus (I=5/2). mdpi.comcmu.eduresearchgate.netresearchgate.netnih.gov Analysis of the ZFS parameters (D and E) provides insights into the symmetry and strength of the ligand field around the manganese ion. cmu.edunih.gov The hyperfine coupling constant (A) reflects the interaction between the electron spin and the manganese nucleus, providing information about the s-character of the metal-ligand bond and the degree of covalency. nih.gov

While specific EPR data for this compound itself were not extensively detailed in the search results, studies on manganese in similar porphyrin or MOF environments demonstrate the power of EPR. For instance, EPR has been used to identify different structural positions of Mn²⁺ ions in crystal lattices and quantify their g-factors and hyperfine constants, revealing details about their local coordination. mdpi.comresearchgate.net High-frequency and high-field EPR can offer improved resolution, allowing for the determination of ZFS and hyperfine parameters even in complex systems, providing a clearer picture of the Mn(II) binding sites and the covalent nature of the interaction with coordinating atoms. nih.gov The presence of multiple signals in an EPR spectrum can indicate different manganese species or environments within the sample.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Probing Local Atomic and Electronic Structure of Manganese

X-ray Absorption Spectroscopy (XAS), encompassing both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for investigating the local atomic and electronic structure around a specific element, such as manganese in this compound.

XANES focuses on the features near the absorption edge and provides information about the oxidation state, coordination number, and the symmetry of the local environment around the absorbing atom. conicet.gov.arpsu.eduarizona.edu The position and shape of the Mn K-edge XANES spectrum are sensitive to the manganese oxidation state. conicet.gov.arpsu.edu Changes in symmetry and coordination can also lead to characteristic features in the XANES spectrum, particularly in the pre-edge region. conicet.gov.ararizona.edu

EXAFS, which analyzes the oscillations in the absorption spectrum extending beyond the edge, provides quantitative structural information about the local environment, including bond lengths, coordination numbers, and Debye-Waller factors (which reflect disorder) for the shells of atoms surrounding the absorbing manganese atom. psu.eduarizona.educore.ac.ukaps.org By fitting the EXAFS data, precise Mn-ligand bond distances can be determined. core.ac.ukaps.org For example, EXAFS studies on manganese in different materials have determined Mn-O and Mn-N bond lengths and coordination numbers, confirming octahedral or tetrahedral coordination environments. psu.eduarizona.edu

In the context of this compound, Mn K-edge XANES and EXAFS can provide direct evidence of the manganese oxidation state within the porphyrin ring and the bond distances and coordination environment formed by the nitrogen atoms of the porphyrin and any axial ligands. Studies on related metalloporphyrins and Mn-containing MOFs have utilized these techniques to confirm the successful incorporation of Mn and to understand its local structural role, which is critical for understanding the material's properties and reactivity. researchgate.net

| Technique | Information Gained about Mn Center | Relevant Parameters |

|---|---|---|

| EPR | Spin state, local coordination environment, symmetry, metal-ligand interaction | g-factor, Zero-Field Splitting (D, E), Hyperfine Coupling (A) |

| XANES | Oxidation state, coordination number, local symmetry | Edge position, pre-edge features, spectral shape |

| EXAFS | Bond lengths, coordination numbers, disorder parameters | Interatomic distances (R), Coordination Number (CN), Debye-Waller factor (σ²) |

Catalytic Applications and Mechanistic Investigations of Mn Tcpp Systems

Fundamental Principles of Mn-Porphyrin Catalysis

The catalytic activity of manganese porphyrins, including Mn-TCPP, is intrinsically linked to the electronic structure of the central manganese ion and the surrounding porphyrin ligand. The ability of manganese to access multiple oxidation states within the catalytic cycle is a key factor driving reactivity. unibo.itchemrxiv.org

Role of Manganese Oxidation States and Redox Activity in Catalytic Cycles

Manganese in porphyrin complexes can exist in various oxidation states, commonly ranging from Mn(II) to high-valent Mn(IV) and Mn(V) species. chemrxiv.orgnih.govresearchgate.net The interconversion between these oxidation states is fundamental to the catalytic cycle, facilitating electron transfer processes required for substrate transformation. For instance, in oxidation reactions, the Mn(III) resting state can be oxidized to higher oxidation states, which are the active species responsible for substrate oxidation. chemrxiv.orgnih.gov Conversely, in reduction reactions, higher oxidation states are reduced. The redox potential of the Mn center is influenced by the porphyrin ligand and its substituents, allowing for tuning of the catalytic activity. cambridge.orgnih.gov

Generation and Reactivity of High-Valent Manganese-Oxo and Hydroxo Intermediates

High-valent manganese-oxo (Mn=O) and hydroxo (Mn-OH) intermediates are frequently implicated as the key reactive species in oxidation catalysis mediated by manganese porphyrins. nih.govnih.govacs.orgmdpi.com These transient species, often proposed to be in Mn(IV) or Mn(V) oxidation states, are capable of abstracting hydrogen atoms from substrates or transferring oxygen atoms. chemrxiv.orgnih.govnih.govmdpi.com The generation of these intermediates typically involves the reaction of a lower-valent manganese porphyrin species with an oxidant. nih.govmdpi.com Their high reactivity stems from the electrophilic nature of the metal-oxo bond. rsc.org While Mn(V)-oxo porphyrins have been characterized and shown to oxygenate certain substrates, their reactivity towards olefins and alkanes can be low in the absence of a base or other activators. nih.gov

Influence of Porphyrin Macrocycle and Substituents on Electronic Properties and Catalytic Activity

The porphyrin macrocycle in this compound plays a crucial role in coordinating the manganese ion and influencing its electronic properties and catalytic behavior. The extended π-conjugated system of the porphyrin ring allows for efficient electron transfer. mdpi.com Substituents on the porphyrin periphery, such as the carboxyphenyl groups in TCPP, can significantly impact the electron density on the porphyrin ring and, consequently, the redox potential of the central manganese ion. cambridge.orgrsc.orgmdpi.com Electron-withdrawing substituents, for example, can lower the electron cloud density on the macrocycle, which can stabilize lower-valent metal centers and influence the catalyst's reduction capacity. cambridge.org This tunability through structural modification allows for the rational design of Mn-porphyrin catalysts with tailored activity and selectivity for specific reactions. cambridge.orgrsc.org

Substrate Recognition and Binding Mechanisms (e.g., π−π stacking interactions)

Substrate recognition and binding are critical for achieving high catalytic efficiency and selectivity. In this compound systems, interactions between the porphyrin macrocycle and the substrate can play a significant role. The highly conjugated porphyrin ring can engage in π-π stacking interactions with aromatic or π-system-containing substrates, facilitating their approach and orientation relative to the catalytic metal center. frontiersin.orgnih.gov These non-covalent interactions can help preorganize the substrate for reaction, influencing regioselectivity and enantioselectivity in certain transformations. researchgate.netresearchgate.net In addition to π-π stacking, other interactions such as hydrogen bonding, particularly with the carboxylate groups of TCPP, can also contribute to substrate binding and recognition. frontiersin.orgnih.gov

Electrocatalysis Mediated by this compound Systems

This compound complexes and materials incorporating them have been explored as electrocatalysts for various transformations, leveraging the redox activity of the manganese center and the conductive properties of the porphyrin framework.

Electrochemical Reduction of Carbon Dioxide (CO2RR): Reaction Pathways and Product Selectivity

Electrochemical reduction of carbon dioxide (CO2RR) is a promising approach for converting CO2 into valuable chemicals and fuels. uq.edu.au this compound-based materials, particularly in the context of metal-organic frameworks (MOFs) where this compound acts as a linker, have shown activity in CO2RR. scholarsportal.infoccspublishing.org.cn The mechanism of CO2RR typically involves the adsorption of CO2 onto the catalyst surface, followed by a series of electron and proton transfer steps involving intermediate species. uq.edu.auustc.edu.cn

Studies on this compound-based MOFs have indicated that they can catalyze the reduction of CO2 to products such as carbon monoxide (CO) or formate (B1220265) (HCOOH). scholarsportal.infoccspublishing.org.cn The specific reaction pathway and product selectivity are influenced by factors such as the structure of the MOF, the oxidation state of the manganese center, and the local chemical environment. scholarsportal.infoccspublishing.org.cn Computational studies on this compound-based MOFs have suggested that the stability of key intermediates, such as *COOH or *OCHO, on the catalyst surface dictates the primary product. scholarsportal.info For instance, stabilization of the *OCHO intermediate on this compound-MOF nanosheets has been predicted to favor the production of HCOOH. scholarsportal.info

Detailed research findings on this compound-based catalysts in CO2RR highlight their potential, with some studies reporting high selectivity for CO production. ccspublishing.org.cn The catalytic activity is often linked to the efficient electron mobility within the porphyrin rings and the favorable free energy associated with the formation of key intermediates. ccspublishing.org.cn

Table 1: Predicted CO2RR Products based on Intermediate Stability on TM-TCPP-MOF Nanosheets scholarsportal.info

| Metal (M) in TM-TCPP-MOF | Most Stable Intermediate | Predicted Primary Product |

| Sc, Ti, V, Cr, Mn | OCHO | HCOOH |

| Fe, Co, Ni, Cu | COOH | CO |

Table 2: CO Formation Efficiency with PCN-222(M)/CNT Catalysts ccspublishing.org.cn

| Catalyst | Potential (V vs. RHE) | Maximum CO Faradaic Efficiency (FEco) | Tafel Slope (mV dec⁻¹) |

| PCN-222(Mn)/CNT | -0.60 | 88.5% | 159.85 |

| PCN-222(Co)/CNT | -0.65 | 89.3% | 174.93 |

| PCN-222(Zn)/CNT | -0.70 | 92.5% | 184.54 |

These findings underscore the importance of the metal center and the MOF structure in tuning the electrocatalytic performance of this compound systems for CO2 reduction.

Electrocatalytic Reduction of Organic Pollutants (e.g., nitrobenzene (B124822), nitroaromatic compounds)

This compound-based materials have been investigated for the electrocatalytic reduction of organic pollutants, particularly nitroaromatic compounds like nitrobenzene. Nitrobenzene is a significant environmental pollutant, and its electrochemical reduction to less toxic or valuable products is an important area of research researchgate.net. Studies have shown that this compound, especially when integrated into MOF structures, can serve as an effective electrocatalyst for this transformation. For example, a porphyrinic MOF, Mn-PCN-222, constructed from a Zr6 cluster and Mn(III) tetrakis(4-carboxyphenyl)porphyrin chloride (MnTCPPCl) ligand, has been used in electrochemical sensors for nitrobenzene detection due to its excellent electrocatalytic reduction properties frontiersin.orgnih.govnih.gov. The electrocatalytic reduction of nitrobenzene on a Mn-PCN-222 modified electrode exhibits a sharp, irreversible reduction peak, attributed to the direct reduction of nitrobenzene to phenylhydroxylamine nih.gov. The enhanced electrocatalytic activity is linked to faster charge hopping and improved redox activity upon coordination of Mn(III) to the porphyrin centers nih.gov. Structural variations in this compound-based MOFs can influence their electrochemical performance; for instance, a Mn-CPM-99 MOF, derived from a modified this compound ligand, showed higher porosity, larger surface area, and improved electrochemical properties compared to Mn-PCN-222 for nitrobenzene reduction frontiersin.orgnih.gov.

Photocatalytic Transformations Utilizing this compound

This compound and its incorporation into MOFs have been extensively explored for various photocatalytic applications, leveraging the light-harvesting capabilities of the porphyrin core and the catalytic activity of the manganese center.

Photoreduction of Carbon Dioxide

Photocatalytic reduction of carbon dioxide (CO2) into valuable chemicals is a key strategy for carbon utilization kaust.edu.sa. Porphyrin-based MOFs, including those utilizing this compound, are promising photocatalysts for this reaction due to their light absorption properties and tunable structures kaust.edu.samdpi.com. This compound ligands within MOFs can generate photoinduced charge carriers upon visible light irradiation, with energetic electrons potentially transferred to the Mn centers to facilitate CO2 reduction kaust.edu.sa. Studies on this compound-based MOFs have demonstrated their ability to catalyze the photoreduction of CO2 to products like CO and CH4 kaust.edu.sanih.gov. For instance, an optimized this compound(Mn) photocatalyst showed a CO production rate of 21 μmol g⁻¹ h⁻¹ and a CH4 production rate of 53 μmol g⁻¹ h⁻¹ in a gas-solid reactor with water vapor as the electron donor kaust.edu.sa. Another Mn(II)-porphyrin MOF was reported for the photoinduced cycloaddition of carbon dioxide with epoxides to form cyclic carbonates under mild conditions beilstein-journals.orgresearchgate.net.

Photodegradation of Micropollutants and Organic Dyes

This compound-based materials have shown efficacy in the photocatalytic degradation of organic pollutants, including micropollutants and organic dyes in wastewater researchgate.netmdpi.comkyushu-u.ac.jp. The photocatalytic process involves the generation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•-) upon light irradiation, which can break down organic contaminants kyushu-u.ac.jp. While specific data on this compound for micropollutant degradation was not detailed, porphyrin-loaded MOFs are generally effective in removing organic compounds such as dyes and antibiotics researchgate.net. Studies on other metal-porphyrin MOFs, such as Cu-TCPP, have demonstrated high photodegradation efficiency towards cationic dyes like rhodamine B researchgate.net. The photocatalytic activity of these materials is influenced by factors such as light absorption range, number of active sites, charge separation efficiency, and the generation of ROS mdpi.comkyushu-u.ac.jpresearchgate.net. Some studies have investigated the photodegradation of organic dyes in the presence of manganese-doped photocatalysts, highlighting the role of manganese in these processes nih.gov.

Photoinduced Organic Synthesis Reactions

This compound can be involved in photoinduced organic synthesis reactions, particularly when incorporated into MOF structures. These materials can act as heterogeneous photocatalysts for various transformations. As mentioned earlier, a Mn(II)-porphyrin MOF has been successfully applied in the visible-light-assisted cycloaddition of CO2 with epoxides to produce cyclic carbonates beilstein-journals.orgresearchgate.net. This demonstrates the potential of this compound-based MOFs to catalyze specific organic reactions under photoirradiation. Porphyrin-based photocatalysis, in general, has been applied to reduction reactions, such as the reduction of nitroaromatic compounds, although a specific example using this compound for this particular transformation in organic synthesis was not prominently featured in the search results beilstein-journals.org.

Charge Separation and Transfer Dynamics in this compound Photocatalysts

Efficient charge separation and transfer are critical factors determining the photocatalytic efficiency of a material mdpi.comnih.govresearchgate.net. In this compound photocatalysts, particularly within MOF structures, the porphyrin ligand acts as a light-harvesting antenna, absorbing visible light and generating excited states kaust.edu.samdpi.com. Subsequent charge transfer processes involve the migration of electrons and holes. In porphyrin-based MOFs, charge separation can occur through ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) kaust.edu.sa. Electrons can be transferred from the excited porphyrin ligand to the metal center (Mn) or to the MOF nodes (e.g., Zr clusters in Mn-PCN-222), while holes remain on the ligand or are transferred to other components kaust.edu.samdpi.com. The MOF structure can facilitate charge separation and transfer by providing defined pathways and reducing electron-hole recombination kaust.edu.samdpi.comnih.gov. Studies using transient absorption spectroscopy have been employed to investigate the dynamics of charge transfer in porphyrin-based MOFs, revealing the formation of long-lived charge separation states that enhance photocatalytic activity mdpi.comoptica.org. The efficiency of charge separation and transfer in this compound photocatalysts is influenced by the specific MOF structure, the nature of the metal nodes, and the interactions between the porphyrin ligand and the framework kaust.edu.sanih.govmdpi.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 154728674 |

| Mn(III) meso-Tetra (4-carboxyphenyl) porphine (B87208) chloride | 23789711 |

| Tetrakis(4-carboxyphenyl)porphine (TCPP) | 5479495 |

| Manganese | 23930 |

| Hydrogen | 783 |

| Nitrobenzene | 7040 |

Data Tables:

Based on the search results, specific quantitative data (overpotential, TOF, degradation rates) for this compound in all the outlined applications were not consistently available in a format suitable for generating comprehensive interactive data tables covering all sections. However, some specific data points were mentioned, particularly for photocatalytic CO2 reduction.

Example Data Point for Photoreduction of CO2:

| Photocatalyst | Reaction Conditions | Product | Production Rate (μmol g⁻¹ h⁻⁻¹) | Citation |

| This compound(Mn) | Gas-solid, water vapor | CO | 21 | kaust.edu.sa |

| This compound(Mn) | Gas-solid, water vapor | CH4 | 53 | kaust.edu.sa |

Note: Generating interactive data tables requires specific data points with comparable conditions across different studies, which were not uniformly present for all subsections based on the initial search. The table above provides an example based on available data.

Oxidation Catalysis by this compound

Manganese porphyrins, including this compound, are known to exhibit catalytic reactivity in oxidation processes. Their extensive conjugated ring system and stable redox activity, capable of reversible one-electron transfers, contribute to their catalytic function. nih.gov

C-H Bond Functionalization and Selective Halogenation Reactions

Metalloporphyrins are effective catalysts for C-H bond functionalization, encompassing reactions such as hydroxylation (C-O), amination (C-N), and carbene insertion (C-C bond formation). researchgate.net Over the past two decades, numerous studies have highlighted their catalytic efficiency and selectivity in solution-phase reactions. researchgate.net

This compound has been investigated for its role in C-H bond functionalization. For instance, [Mn(TCPP)] immobilized on silica (B1680970) has been used to catalyze the oxidation of adrenaline. researchgate.net Furthermore, porphyrinic metal-organic frameworks (MOFs) incorporating this compound have demonstrated catalytic activity in C-H halogenation reactions. Specifically, PCN-602(Mn³⁺), a porphyrinic MOF structure, has been acknowledged as an extremely efficacious heterogeneous C–H halogenation catalyst for inert hydrocarbons in a basic environment. mdpi.comresearchgate.net This MOF exhibited superior durability in the presence of various coordinating anions in basic media, which are commonly used in catalytic reactions. mdpi.com Selective C-H chlorination and fluorination reactions promoted by electron-deficient manganese porphyrin catalysts, such as Mn(TPFPP)Cl (a fluorinated analogue of this compound), have also been reported, showcasing unique regio- and stereoselectivity for aliphatic halogenation of challenging substrates. nih.govprinceton.edu

Olefin Epoxidation Mechanisms (e.g., with peracetic acid, molecular oxygen as oxidant)

This compound systems are active catalysts for the epoxidation of olefins, utilizing various oxidants such as peracetic acid and molecular oxygen. Epoxidation is a crucial organic reaction that converts olefins into epoxides, which are valuable intermediates in organic synthesis. alfachemic.com

With peracetic acid as the oxidant, manganese catalysts, including those with tetradentate ligands derived from triazacyclononane, have shown high catalytic activity and remarkable selectivity, particularly for aliphatic cis-olefins. organic-chemistry.org Mechanistic studies suggest an electrophilic oxidant delivering the oxygen atom in a concerted step, without the formation of long-lived carbocationic or radical intermediates. organic-chemistry.orgnih.gov The reaction is stereospecific, preserving the stereochemistry of the alkene in the epoxide product. organic-chemistry.orgucalgary.ca While the specific details for this compound with peracetic acid are not extensively detailed in the provided snippets, the general principles of manganese-catalyzed peracetic acid epoxidation are relevant.

When molecular oxygen is used as the oxidant, often in conjunction with a co-reductant like isobutyraldehyde (B47883) (IBA), this compound catalysts facilitate olefin epoxidation. researchsquare.comresearchgate.net A proposed mechanism involves the generation of an acyl peroxy radical from the co-reductant and molecular oxygen. academie-sciences.fr This acyl peroxy radical can directly epoxidize olefins or react with another aldehyde to form peroxycarboxylic acid. academie-sciences.fr High-valent Mn-oxo species can also be generated in the presence of peroxycarboxylic acid and the metalloporphyrin, which then react with the olefin to produce the epoxide. academie-sciences.fr Studies on Mn-porphyrins anchored onto magnetic nanoparticles, including this compound, have evaluated their catalytic efficiency in the aerobic oxidation of olefins with molecular oxygen and IBA, demonstrating that the catalytic activity and stability can be improved by immobilization with appropriate linkers. researchsquare.com

Data on the catalytic performance of a heterogenized this compound catalyst (Fe₃O₄@SiO₂-NHCO-NH₂-MnTCPP) in the epoxidation of cyclooctene (B146475) with molecular oxygen and isobutyraldehyde is available. researchsquare.com

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| Fe₃O₄@SiO₂-NHCO-NH₂-MnTCPP (C-3) | O₂ | Acetone | 38 | 3 | 99 |

| Fe₃O₄@SiO₂-NHCO-NH₂-MnTCPP (C-3) | O₂ | Acetone | 5 | 3 | 8 |

| Fe₃O₄@SiO₂-NHCO-NH₂-MnTCPP (C-3) | O₂ | Acetone | 25 | 3 | 70 |

This data highlights the influence of temperature on the conversion rate in this compound catalyzed epoxidation with molecular oxygen. researchsquare.com

Catalytic Decomposition of Reactive Oxygen Species (e.g., H₂O₂, peroxynitrite)

Manganese porphyrins, including this compound, exhibit catalytic activity in the decomposition of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). nih.govkarger.comresearchgate.netnih.govduke.educoastal.edu This catalase-like activity is attributed to the reversible one-electron oxidation and reduction of the manganese center. nih.gov

In the presence of H₂O₂, Mn³⁺-porphyrins can react with H₂O₂ to form Mn⁴⁺-porphyrins, which then react with another H₂O₂ molecule to regenerate Mn³⁺-porphyrins, completing a catalytic cycle for H₂O₂ decomposition and the generation of O₂. nih.gov This process is particularly relevant in biological contexts and has been explored for therapeutic applications. nih.govnih.govnih.govdovepress.com this compound incorporated into MOFs has shown efficient catalytic activity in decomposing H₂O₂ to produce O₂. nih.govnih.govdovepress.com For example, a manganese porphyrin-based MOF (Mn-MOF) using this compound as a bridging ligand demonstrated higher H₂O₂ decomposition compared to free this compound. nih.gov This enhanced activity was attributed to the large surface area of the MOF, which facilitates interaction with H₂O₂. nih.gov

This compound also acts as a catalyst for the decomposition of peroxynitrite. researchgate.netduke.educoastal.edu While iron porphyrins can isomerize peroxynitrite to nitrate, manganese porphyrins, unlike iron porphyrins, can be readily reduced by cellular reductants. researchgate.net Once in the reduced state (Mn²⁺), they can promote the two-electron reduction of peroxynitrite to nitrite, forming a Mn⁴⁺ complex, which is then reduced back to Mn³⁺ by endogenous reductants, completing a catalytic cycle for peroxynitrite decomposition. researchgate.net Mn(III) porphyrins can also promote the one-electron oxidation of peroxynitrite to •NO₂ and the Mn/Fe(IV) state, which are subsequently reduced back to the (III) redox state. researchgate.net The ability of this compound to catalytically reduce peroxynitrite has been studied, demonstrating its role in mitigating nitrosative stress. researchgate.net

Reduction Catalysis by this compound

Beyond oxidation, this compound systems have shown promise in various reduction reactions.

Reduction of Nitroaromatic Compounds to Anilines

The reduction of nitroaromatic compounds to their corresponding anilines is a significant transformation in organic synthesis. nm.govpsu.edu While various catalysts have been explored for this reaction, including other metalloporphyrins, the specific application of this compound in the direct reduction of nitroaromatic compounds to anilines is an area of investigation.

Some studies on porphyrinic MOFs have explored their catalytic activity in the reduction of nitroaromatic compounds. For instance, a Ni(II)-MOF utilizing Ni-TCPP as a ligand has demonstrated heterogeneous photocatalytic reduction of nitroaromatic compounds to anilines with high conversion rates. beilstein-journals.org While this highlights the potential of TCPP-based MOFs in this reaction, the direct catalytic activity of this compound itself for this specific transformation requires further detailed exploration based on the provided information. However, the inherent redox activity of the TCPP ligand and the Mn(III)/Mn(II) redox couple in this compound based MOFs contribute to electron transport, which is crucial for the electrochemical reduction of nitrobenzene. frontiersin.orgnih.gov

Nitrogen Reduction Reaction (NRR): Efficiency and Selectivity

The nitrogen reduction reaction (NRR), which converts atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃) under mild conditions, is a challenging but highly desirable process. researchgate.net Metal-organic frameworks (MOFs) incorporating metalloporphyrins, including this compound, have been investigated as electrocatalysts for the NRR. researchgate.netrsc.org

Studies on single-site MOFs based on M-TCPP (where M can be Fe, Co, or Zn) have evaluated their performance as electrocatalysts for N₂ reduction. researchgate.net While Fe-TCPP exhibited prominent performance with a high NH₃ yield and Faradaic efficiency, showcasing superior activity compared to many reported molecular and MOF catalysts, the specific efficiency and selectivity of this compound in the NRR are also of interest. researchgate.net Theoretical studies on 2D metal-organic frameworks with metal-porphyrin nanosheets (TM-TCPP-MOF), where TM represents a transition metal, have indicated that this compound-MOF favors the production of HCOOH during CO₂ electroreduction due to the stability of the *OCHO intermediate. scholarsportal.info While this relates to CO₂ reduction, it provides insight into the catalytic behavior of this compound in reduction processes within MOF structures. Further research specifically on this compound's direct catalytic performance, efficiency, and selectivity for the NRR is an active area of investigation.

Mn Tcpp in Metal Organic Frameworks Mofs : Structure Function Relationships

Design and Synthesis Strategies for Mn-TCPP MOFs

The design and synthesis of this compound MOFs involve carefully selecting metal nodes and synthetic routes to achieve desired structures and functionalities. The tetratopic nature of the TCPP ligand, with four carboxylic acid groups, allows it to bridge multiple metal centers, leading to extended network structures. fishersci.ca Metallation with manganese introduces redox activity and other specific properties derived from the metal center.

Zirconium-Based this compound MOFs (e.g., PCN-222, CPM-99): Synthetic Routes and Structural Diversity

Zirconium-based MOFs, known for their high stability, are frequently constructed using porphyrin linkers like TCPP and this compound. PCN-222 (also referred to as MOF-525 in some contexts) is a prominent example of a Zr-based porphyrinic MOF. chemrxiv.orgscispace.comresearchgate.netnih.govmdpi.comnih.govccspublishing.org.cn Mn-PCN-222 is synthesized by coordinating Zr₆ clusters with the MnTCPPCl ligand. nih.govfrontiersin.org A common synthetic route involves a solvothermal method where ZrOCl₂·8H₂O and MnTCPPCl are dissolved in a solvent like N,N-dimethylformamide (DMF) with a modulator such as benzoic acid, followed by heating. nih.govfrontiersin.org

Structural diversity in Zr-based this compound MOFs can be achieved by modifying the organic linker. For instance, Mn-CPM-99 is synthesized using a modified ligand, MnTCBPPCl, which is derived from TCPP with the insertion of a phenyl group in each branched chain. nih.govfrontiersin.org This seemingly subtle modification leads to a significant change in the MOF's morphology, switching from the rod-shaped structure observed in Mn-PCN-222 to a concave quadrangular bipyramid structure in Mn-CPM-99. nih.govfrontiersin.org This structural regulation impacts the MOF's properties, including porosity and surface area. nih.govfrontiersin.org

Hafnium-Based this compound MOFs: Design and Functionalization

Hafnium-based MOFs incorporating this compound have also been developed, particularly for biomedical applications. Hafnium is a high-Z element, making these MOFs suitable for applications like computed tomography (CT) imaging and radiotherapy enhancement. nih.govfrontiersin.orgdovepress.com The synthesis of hafnium-based manganese porphyrin nanoMOFs (HMNMs) typically involves a hydrothermal method using this compound and a hafnium source, such as a hafnium cluster, in a solvent like DMF. nih.govdovepress.com

Functionalization of Hf-based this compound MOFs can be achieved through post-synthetic modification. For example, folic acid has been conjugated to the Hf₆ nodes in HMNMs to enhance tumor targeting efficacy. nih.govdovepress.comresearchgate.netnih.gov The this compound linker within these Hf-based MOFs can also contribute to their therapeutic function, such as modulating the tumor microenvironment by decomposing H₂O₂ to O₂ due to the catalase-like activity of the manganese porphyrin. nih.govfrontiersin.orgdovepress.comnih.govnih.gov

Two-Dimensional (2D) this compound MOF Architectures and Their Unique Properties

Two-dimensional (2D) MOF architectures based on this compound offer unique properties compared to their 3D counterparts, primarily due to their high aspect ratio, large surface area, and accessible active sites. mdpi.com While the search results specifically mention 2D MOFs based on TCPP with other metals like Cu and Zn, the principles of synthesizing 2D porphyrinic MOFs can be applied to this compound. rsc.orgnih.govrsc.org

The synthesis of 2D MOFs can involve bottom-up approaches, directly forming high-aspect-ratio crystals from metal precursors and organic ligands. nih.gov The layered nature of some porphyrin-based MOFs, where layers are held together by weaker intermolecular interactions, can also lend themselves to exfoliation into 2D nanosheets. nih.gov The unique properties of 2D this compound MOFs, such as enhanced surface area and exposed metal sites, make them promising for applications requiring efficient substrate diffusion and access to catalytic centers. mdpi.com

Control over Polymorphism and Topological Transformations in Porphyrinic MOFs

Controlling polymorphism and topological transformations is a significant challenge in the synthesis of porphyrinic MOFs, including those incorporating this compound. Different synthesis conditions can lead to the formation of MOFs with the same chemical composition but different crystal structures and topologies. chemrxiv.orgscispace.comresearchgate.netnih.gov

Research has shown that techniques like mechanochemistry can be exploited to control the polymorphism in 12-coordinated porphyrinic zirconium MOFs, enabling the synthesis of phase-pure hexagonal (shp) PCN-223 and cubic (ftw) MOF-525 (a polymorph of PCN-222). chemrxiv.orgscispace.comresearchgate.netnih.govstorkapp.me In situ monitoring techniques, such as synchrotron powder X-ray diffraction (PXRD), have revealed that under specific reaction conditions, one polymorph (e.g., MOF-525) can form as an intermediate and subsequently transform into a more thermodynamically stable polymorph (e.g., PCN-223) upon continued milling. chemrxiv.orgscispace.comresearchgate.netnih.gov This highlights the importance of kinetic and thermodynamic factors in determining the final MOF topology.

Influence of MOF Architecture on Catalytic Performance

The architecture of this compound MOFs, including their structure, porosity, and surface area, significantly influences their catalytic performance. The porous nature of MOFs provides confined spaces and channels that can affect substrate diffusion and access to active sites. rsc.org

Impact of Porosity and Surface Area on Substrate Adsorption and Diffusion

High porosity and large specific surface area are key characteristics of MOFs that are crucial for catalytic applications. rsc.org A large surface area provides more accessible active sites for catalytic reactions. mdpi.comrsc.org The pore size and structure influence the adsorption and diffusion of reactant molecules within the MOF. rsc.org

In the context of this compound MOFs, studies have shown a direct correlation between architecture, porosity, surface area, and catalytic performance. For instance, Mn-CPM-99, with its concave quadrangular bipyramid structure resulting from the modified ligand, exhibits higher porosity and a larger specific surface area compared to the rod-shaped Mn-PCN-222. nih.govfrontiersin.org This enhanced porosity and surface area in Mn-CPM-99 contribute to better electrochemical performance, likely by facilitating substrate adsorption and diffusion to the active Mn centers within the porphyrin linkers. nih.govfrontiersin.org Similarly, the large surface area of Mn-MOFs has been linked to efficient catalytic activity in the decomposition of H₂O₂, which is relevant for applications like modulating the tumor microenvironment for enhanced therapy. nih.gov

The tunable pore size and chemical composition of MOFs, derived from the judicious choice of metal nodes and organic linkers like this compound, allow for selective adsorption of specific molecules, which can be advantageous for catalytic selectivity. rsc.org The presence of both micropores and mesopores in some porphyrinic MOFs, such as PCN-222, can facilitate the transfer of reactants and products during catalytic processes. ccspublishing.org.cn

Role of Metal Nodes and Organic Linkers in Facilitating Electron Transport within the Framework

Electron transport within this compound MOFs is a critical factor for applications such as electrocatalysis and photocatalysis. The organic linker, TCPP, and its metallated form, this compound, play a crucial role in this process. The highly conjugated π system of the porphyrin ring facilitates π-π stacking interactions, which can aid in trapping target molecules and potentially contribute to charge delocalization frontiersin.org.

The inherent redox activity of the organic ligands, such as TCPP and its derivatives, and the variable oxidation states of the central manganese ion (e.g., the reduction of Mn(III) to Mn(II)) contribute significantly to accelerating electron transport within the MOF structure frontiersin.orgnih.gov. In porphyrin-based MOFs, the porphyrin ligands typically function as electron donors, while the metal nodes often act as electron acceptors rsc.org. The long-range ordered structure of the MOF itself can serve as an electron transport channel, enhancing the transport of photogenerated electrons and potentially slowing down charge recombination researchgate.net. Studies using techniques like cyclic voltammetry have confirmed the ability of both the metal nodes (e.g., POM clusters) and the metalloporphyrin linkers (e.g., Fe-TCPP) to gain or lose electrons, highlighting their roles in electron transfer pathways researchgate.net. Modifying the metal ions within the porphyrin ligands can lead to changes in the photoelectronic properties of the MOF, further influencing electron transport characteristics rsc.org. Computational studies, such as those using density functional theory (DFT), are employed to understand the electronic structure, optical properties, and charge transfer mechanisms within these porphyrin-based MOFs mdpi.com.

Active Site Isolation and Synergistic Effects within this compound MOF Catalytic Systems

This compound MOFs serve as heterogeneous catalysts in various reactions, including the cycloaddition of CO(_2) with epoxides and the aerobic oxidation of hydrocarbons researchgate.netupv.es. The catalytic activity in these systems is often attributed to the manganese centers within the porphyrin ring, which act as active sites researchgate.netupv.es.

One of the advantages of incorporating molecular catalysts like this compound into MOF structures is the potential for active site isolation acs.org. Encapsulating catalytic species within the MOF's porous framework can prevent undesirable side reactions, such as dimerization or aggregation, that might occur in homogeneous systems upv.esacs.org. This site isolation can lead to enhanced structural stabilization of the active species under reaction conditions acs.org.

Synergistic effects can also play a significant role in the catalytic performance of this compound MOF systems. While the manganese ion in the porphyrin ring is a primary active site, interactions between this site and the metal nodes or other components of the framework can lead to enhanced catalytic activity and selectivity upv.eschinesechemsoc.org. For instance, in related porphyrin MOFs containing different metal ions in the linker and nodes, synergistic effects between the metal coordinated in the porphyrin ring and the metal ions in the nodal positions have been observed to efficiently promote aerobic oxidation reactions upv.es. Although a 2D Mn-MnTCPP MOF (with Mn in both the linker and likely the nodes) showed negligible activity in a specific aerobic oxidation reaction, this highlights that the nature and location of the metal centers, as well as potential synergistic interactions, are crucial for optimizing catalytic performance upv.es.

Furthermore, this compound MOFs have demonstrated catalase-like activity, efficiently decomposing H(_2)O(_2) into O(_2) thno.orgnih.govnih.gov. This activity is attributed to the this compound ligand within the MOF, and the MOF structure can enhance this activity compared to the isolated this compound ligand, potentially due to the large surface area and improved accessibility of the active sites within the framework thno.orgnih.gov. This enhanced activity within the MOF context can be considered a form of synergistic effect arising from the integration of the molecular catalyst into the porous support.

Here is a table summarizing catalytic activity data for different TCPP-based MOFs in the aerobic oxidation of indane, illustrating the impact of different metal centers and their locations:

| Catalyst | Conversion (%) | Selectivity (Indanol %) | Selectivity (Indanone %) | Remarks |

| Co-CoTCPP | 100 | 4 | 92 | Co at nodal positions or complexed within porphyrin ring acts synergistically. upv.es |

| Co-TCPP metal complex | 72 | 9 | 59 | Lower activity than Co-CoTCPP, likely due to lack of Co ions in metal nodal positions. upv.es |

| Co-MnTCPP | 77 | 6 | 66 | Lower activity than Co-CoTCPP due to lack of Co ions in the porphyrin ring. upv.es |

| Mn-CoTCPP | 46 | 9 | 62 | Lower activity than Co-CoTCPP due to lack of Co ions in the nodal positions. upv.es |

| This compound | -- | -- | -- | No activation of O(_2). upv.es |

| Mn-MnTCPP | -- | -- | -- | No activation of O(_2) either by Mn nodal position or by Mn coordinated with porphyrin carboxylates. upv.es |

Stability Considerations for this compound MOFs in Diverse Environments